2-Morpholino-2-(3-(trifluoromethyl)phenyl)acetic acid
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Overview
Description
2-Morpholino-2-(3-(trifluoromethyl)phenyl)acetic acid is an organic compound characterized by the presence of a morpholine ring, a trifluoromethyl group, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholino-2-(3-(trifluoromethyl)phenyl)acetic acid typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with morpholine in the presence of a suitable catalyst. The resulting intermediate is then subjected to further reactions to introduce the acetic acid moiety. Common reagents used in these reactions include sodium borohydride for reduction and acetic anhydride for acetylation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Morpholino-2-(3-(trifluoromethyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Morpholino-2-(3-(trifluoromethyl)phenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases, leveraging its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-Morpholino-2-(3-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
2-Morpholino-2-(4-(trifluoromethyl)phenyl)acetic acid: Similar structure but with the trifluoromethyl group in the para position.
2-Morpholino-2-(3-(difluoromethyl)phenyl)acetic acid: Similar structure but with a difluoromethyl group instead of trifluoromethyl.
2-Morpholino-2-(3-(trifluoromethyl)phenyl)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
Uniqueness: 2-Morpholino-2-(3-(trifluoromethyl)phenyl)acetic acid is unique due to the specific positioning of the trifluoromethyl group and the morpholine ring, which confer distinct chemical and biological properties. Its enhanced lipophilicity and reactivity make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-morpholin-4-yl-2-[3-(trifluoromethyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3/c14-13(15,16)10-3-1-2-9(8-10)11(12(18)19)17-4-6-20-7-5-17/h1-3,8,11H,4-7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNVWPMUGLEMSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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